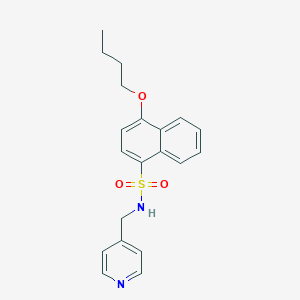![molecular formula C15H20N2O3S B275386 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)
2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid, also known as TACCA, is a chemical compound with potential applications in scientific research. TACCA is a cyclic peptide derivative that has been studied for its ability to inhibit the activity of certain enzymes and proteins. In
Mecanismo De Acción
The mechanism of action of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid involves its ability to bind to and inhibit the activity of specific enzymes and proteins. The cyclic peptide structure of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid allows it to bind to enzymes and proteins with high specificity, which can lead to the inhibition of their activity. Additionally, the benzothiazole group of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been shown to play a role in its ability to inhibit certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid vary depending on the specific enzyme or protein that it targets. In cancer research, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the activity of enzymes that are involved in tumor growth and metastasis, which can lead to a reduction in cancer cell proliferation and migration. In enzyme inhibition studies, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been used to investigate the structure and function of specific enzymes, which can provide insights into their role in biological processes. Additionally, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been used in protein structure analysis to study the interactions between proteins and other molecules, which can help to elucidate their function in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid in lab experiments is its high specificity for certain enzymes and proteins. This allows researchers to investigate the activity of specific molecules in biological processes. Additionally, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been shown to have low toxicity in cell culture studies, which can make it a safer option for in vitro experiments. However, one limitation of using 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid is its relatively low yield in synthesis, which can make it more expensive and time-consuming to produce compared to other compounds.
Direcciones Futuras
There are several future directions for research on 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid. One area of interest is the development of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid analogs with improved potency and selectivity for specific enzymes and proteins. Additionally, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid could be used in combination with other compounds to enhance its therapeutic potential in cancer treatment. Furthermore, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid could be used in protein structure analysis to study the interactions between proteins and other molecules in greater detail. Overall, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has the potential to be a valuable tool for scientific research in a variety of fields.
Métodos De Síntesis
The synthesis of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid involves several steps, including the formation of the cyclic peptide and the addition of the benzothiazole group. The process typically involves the use of organic solvents and reagents, as well as purification techniques such as column chromatography. The yield of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid can vary depending on the specific synthesis method used.
Aplicaciones Científicas De Investigación
2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, enzyme inhibition, and protein structure analysis. In cancer research, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In enzyme inhibition studies, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been used to investigate the structure and function of specific enzymes. Additionally, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been used in protein structure analysis to study the interactions between proteins and other molecules.
Propiedades
Fórmula molecular |
C15H20N2O3S |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3S/c18-13(9-5-1-2-6-10(9)14(19)20)17-15-16-11-7-3-4-8-12(11)21-15/h9-10H,1-8H2,(H,19,20)(H,16,17,18) |
Clave InChI |
UZJHTVCOPDMNBX-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=NC3=C(S2)CCCC3)C(=O)O |
SMILES canónico |
C1CCC(C(C1)C(=O)NC2=NC3=C(S2)CCCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)









![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B275355.png)